2-Amino-5-(2,4-dichlorophenoxy)-6-methylpyrimidin-4-ol
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Overview
Description
2-Amino-5-(2,4-dichlorophenoxy)-6-methylpyrimidin-4-ol is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an amino group, a dichlorophenoxy group, and a methyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2,4-dichlorophenoxy)-6-methylpyrimidin-4-ol typically involves the reaction of 2,4-dichlorophenol with 2-amino-4,6-dichloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2,4-dichlorophenoxy)-6-methylpyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The amino and phenoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases and other condensation products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring .
Scientific Research Applications
2-Amino-5-(2,4-dichlorophenoxy)-6-methylpyrimidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2,4-dichlorophenoxy)-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine: A precursor in the synthesis of 2-Amino-5-(2,4-dichlorophenoxy)-6-methylpyrimidin-4-ol.
2,4-Dichlorophenoxyacetic acid: A related compound with herbicidal properties.
2-Amino-5-(2,4-dichlorophenoxy)terephthalic acid: Another compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
264148-40-5 |
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Molecular Formula |
C11H9Cl2N3O2 |
Molecular Weight |
286.11 g/mol |
IUPAC Name |
2-amino-5-(2,4-dichlorophenoxy)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-5-9(10(17)16-11(14)15-5)18-8-3-2-6(12)4-7(8)13/h2-4H,1H3,(H3,14,15,16,17) |
InChI Key |
OJPBWEIEOZBTIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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